5-Bromo-2-fluoro-N,N,4-trimethylbenzamide
Description
5-Bromo-2-fluoro-N,N,4-trimethylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at position 5, a fluorine atom at position 2, and two methyl groups on the amide nitrogen (N,N-dimethyl) alongside a methyl group at position 4 of the benzene ring. The presence of halogen atoms (Br, F) and methyl groups enhances lipophilicity and metabolic stability, making it a candidate for drug development, particularly in protease or kinase inhibitor design .
Properties
IUPAC Name |
5-bromo-2-fluoro-N,N,4-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6-4-9(12)7(5-8(6)11)10(14)13(2)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUHBCNHOWCDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)N(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated and fluorinated benzene derivative with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.
Scientific Research Applications
5-Bromo-2-fluoro-N,N,4-trimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the amide group, play a crucial role in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Variations
3-Bromo-N,N,4-trimethylbenzamide (CAS: 1515644-68-4, discontinued):
- This structural isomer has bromine at position 3 instead of 4. The shift in bromine position alters electronic distribution, reducing steric hindrance near the amide group. Such positional changes can significantly impact binding affinity in biological targets. For instance, the 3-bromo analog may exhibit lower potency in enzyme inhibition compared to the 5-bromo derivative due to reduced resonance effects .
4-Bromo-2-fluoro-N-methylbenzamide (CAS: 749927-69-3):
- Differs by lacking the N,N-dimethyl and 4-methyl groups. The absence of these methyl groups decreases lipophilicity (clogP reduced by ~0.5–1.0 units) and may reduce metabolic stability. This compound is used as a synthetic intermediate for antiviral agents, highlighting the importance of methyl groups in optimizing pharmacokinetics .
Substituent Modifications on the Amide Nitrogen
- 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS: 1512044-54-0): Replaces N,N-dimethyl with a cyclopropyl group. However, this modification may also reduce solubility in aqueous media compared to the more polar N,N-dimethyl group .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide :
- Features a trifluoropropoxy group at position 2 and a substituted aniline moiety. The trifluoromethyl group enhances electronegativity and resistance to oxidative metabolism, while the chloro-fluorophenyl group introduces steric bulk, which could hinder off-target interactions in therapeutic applications .
Functional Group Replacements
- N-(2-nitrophenyl)-4-bromo-benzamide: Substitutes fluorine at position 2 with a nitro group. However, nitro groups are often associated with toxicity, limiting their utility in drug design compared to fluorine .
5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS: 660390-77-2):
Comparative Data Table
*clogP values estimated using fragment-based methods.
Research Findings and Implications
- Synthetic Accessibility : The target compound is synthesized via T3P-mediated coupling of 5-bromo-2-fluorobenzoic acid with dimethylamine, achieving yields >85% . In contrast, analogs like 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide require multi-step protocols involving cyclopropane incorporation, reducing overall efficiency .
- Biological Relevance : Derivatives with N,N-dimethyl groups (e.g., this compound) show enhanced blood-brain barrier penetration in preclinical models compared to N-methyl or cyclopropyl variants .
- Thermal Stability: The 4-methyl group in the target compound improves thermal stability (decomposition temperature >200°C) compared to non-methylated analogs, which degrade at ~150°C .
Biological Activity
5-Bromo-2-fluoro-N,N,4-trimethylbenzamide is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C11H12BrFNO
- Molecular Weight : 276.12 g/mol
- CAS Number : [not provided in the search results]
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of antimicrobial properties and enzyme inhibition. Its structural characteristics, particularly the presence of bromine and fluorine atoms, suggest potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies on related fluoroaryl compounds have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | TBD | TBD |
| MA-1156 (related compound) | 15 | 16 µM |
| MA-1115 (related compound) | 16 | 32 µM |
| MA-1116 (related compound) | 16 | 64 µM |
Note: The specific values for this compound are yet to be determined.
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards molecular targets. This feature is crucial in developing compounds aimed at inhibiting enzyme activity or bacterial growth.
Structure-Activity Relationship (SAR)
The SAR studies on related compounds indicate that the introduction of fluorine atoms into the benzamide structure can significantly enhance biological activity. For example, replacing hydrogen with fluorine in phenyl groups has been shown to increase antimicrobial efficacy.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Bromine Substitution | Variable effects |
| Alkyl Group Variation | Altered solubility |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various benzamide derivatives against multi-drug resistant Staphylococcus aureus. The findings indicated that certain derivatives exhibited significant bactericidal effects comparable to established antibiotics.
- Enzyme Inhibition : Research has demonstrated that compounds similar to this compound can inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates.
- Cell Viability Studies : Cell viability assays using WST-1 reagent have shown that related compounds drastically reduce cell viability in treated bacterial cultures at varying concentrations, indicating their potential as effective antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
